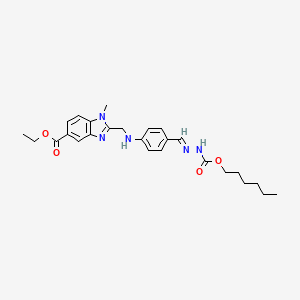![molecular formula C15H13NO6 B12330035 [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is an organic compound with a complex structure that includes an oxazole ring and multiple acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and a base such as pyridine to introduce the acetoxy groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the acetoxy groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for studying acetylation processes in cells .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound can be used in the production of polymers and other materials with specialized properties .
作用機序
The mechanism of action of [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The oxazole ring may also play a role in binding to specific sites on target molecules .
類似化合物との比較
Similar Compounds
- [2-(acetyloxy)phenyl]methyl acetate
- 2-(acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- 2-(acetyloxy)benzoic acid
Uniqueness
What sets [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate apart from similar compounds is its combination of an oxazole ring with multiple acetoxy groups.
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6+ |
InChIキー |
DMGXTEIBZJZYKU-WUXMJOGZSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
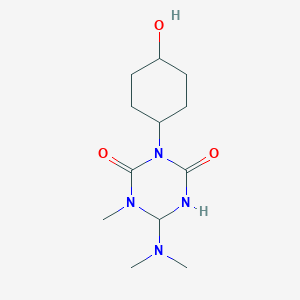


![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
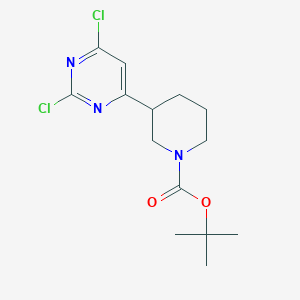
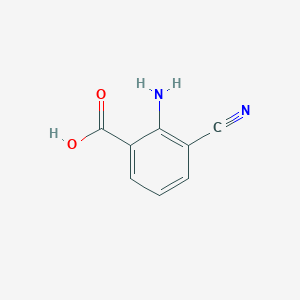
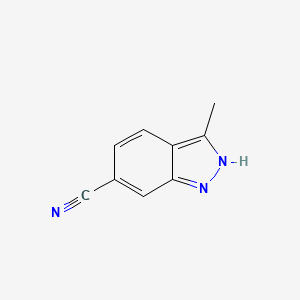
![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
